N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzothieno-pyrimidinyl core linked to an acetamide moiety via a sulfanyl bridge.
Properties
Molecular Formula |
C25H23N3O2S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C25H23N3O2S2/c29-22(28-18-10-12-19(13-11-18)30-14-17-6-2-1-3-7-17)15-31-24-23-20-8-4-5-9-21(20)32-25(23)27-16-26-24/h1-3,6-7,10-13,16H,4-5,8-9,14-15H2,(H,28,29) |
InChI Key |
RFCIHVPLQZQDBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
The precursor 4-chloro derivative is synthesized by reacting 2-aminothiophene-3-carbonitrile with cyclohexanone in the presence of phosphoryl chloride (POCl₃) under reflux. This yields the chlorinated intermediate, which serves as the substrate for subsequent sulfanyl group introduction.
Substitution of Chlorine with Sulfanyl Group
The chloro group at position 4 is replaced via nucleophilic aromatic substitution using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 12 hours. This generates 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol, confirmed by IR absorption at 2550 cm⁻¹ (S-H stretch) and a singlet at δ 3.85 ppm in ¹H NMR for the thiol proton.
Synthesis of N-[4-(Benzyloxy)phenyl]-2-chloroacetamide
The acetamide moiety is prepared through a two-step protocol:
Benzylation of 4-Aminophenol
4-Aminophenol is treated with benzyl bromide in methanol using sodium hydroxide as a base, yielding 4-(benzyloxy)aniline. Reaction completion is verified by GC-MS (m/z 199.0 [M⁺]) and the disappearance of the phenolic OH stretch in IR.
Chloroacetylation of 4-(Benzyloxy)aniline
4-(Benzyloxy)aniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base. The product, N-[4-(benzyloxy)phenyl]-2-chloroacetamide, is isolated in 85% yield. Key characterization includes a carbonyl stretch at 1656 cm⁻¹ (IR) and a triplet at δ 4.12 ppm (¹H NMR, CH₂Cl).
Coupling of the Thiol and Chloroacetamide Moieties
The final step involves a nucleophilic substitution reaction:
Reaction Conditions
A mixture of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol (1.2 eq) and N-[4-(benzyloxy)phenyl]-2-chloroacetamide (1.0 eq) is refluxed in DMF with potassium carbonate (K₂CO₃) for 8–10 hours. Potassium iodide (KI) is added as a catalyst to enhance reactivity.
Workup and Purification
The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol. Purity is assessed via HPLC (>98%), with LC-MS showing a molecular ion peak at m/z 480.1 [M+H]⁺. The ¹H NMR spectrum confirms the absence of thiol protons and the presence of benzyloxy aromatic signals at δ 7.32–7.45 ppm.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 minutes) reduces reaction time to 2 hours with comparable yield (82%). This method minimizes side products such as disulfides.
Solid-Phase Synthesis
Immobilizing the thiol intermediate on Wang resin enables stepwise elongation, though yields are lower (65%) due to steric hindrance.
Optimization and Challenges
Oxidation Mitigation
To prevent thiol oxidation, reactions are conducted under nitrogen atmosphere. Adding antioxidants like ascorbic acid (0.1 eq) suppresses disulfide formation.
Solvent Selection
DMF outperforms THF and acetonitrile in solubility and reaction efficiency. Polar aprotic solvents stabilize the thiolate intermediate, enhancing nucleophilicity.
Analytical Data Summary
| Parameter | Value/Observation | Technique |
|---|---|---|
| Melting Point | 178–180°C | Differential SC |
| IR (C=O) | 1671 cm⁻¹ | FT-IR |
| ¹H NMR (CH₂S) | δ 3.78 (s, 2H) | 400 MHz |
| LC-MS (Purity) | 98.5% | ESI-QTOF |
| Yield (Standard Route) | 76% | Gravimetric |
Industrial Scalability Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) bridge serves as a key reactive site. Studies demonstrate that this group participates in nucleophilic substitution reactions under both acidic and basic conditions.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | S-Alkylated derivatives | 68-72% | |
| Arylation | CuI, L-proline, DMSO, 80°C | Biaryl sulfides | 55-60% |
These reactions enable functionalization of the sulfanyl group while preserving the benzothieno-pyrimidine core. Computational studies suggest the sulfur's lone pair electrons facilitate nucleophilic attack, with reaction rates dependent on steric hindrance from adjacent substituents.
Hydrolysis of the Acetamide Linkage
The acetamide moiety undergoes hydrolysis under strongly acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux):
Produces 2-mercapto-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine and 4-(benzyloxy)phenylacetic acid.
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water. -
Basic Hydrolysis (NaOH, ethanol/water):
Generates sodium 2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate.
Kinetics : Pseudo-first-order rate constants range from 1.2×10⁻⁴ s⁻¹ (pH 12) to 3.8×10⁻⁵ s⁻¹ (pH 10).
Reactivity of the Benzothieno-Pyrimidine Core
The fused heterocyclic system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
Electrophilic Aromatic Substitution
Nitration and halogenation occur preferentially at the C5 position of the thiophene ring :
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | C5-nitro derivative | >90% |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C | C5-bromo derivative | 85% |
Rationale: The thiophene's electron-rich nature directs electrophiles to the most nucleophilic position (C5), as confirmed by DFT calculations .
Ring-Opening Reactions
Treatment with strong oxidizers (e.g., KMnO₄/H₂SO₄) cleaves the thiophene ring, yielding sulfonic acid derivatives. This reaction is critical for synthesizing water-soluble analogs.
Benzyloxy Group Transformations
The 4-benzyloxyphenyl substituent undergoes two primary reactions:
-
Hydrogenolysis (H₂, Pd/C):
Removes the benzyl group to generate a phenolic -OH (quantitative yield). -
Ether Cleavage (BBr₃, CH₂Cl₂):
Produces 4-hydroxyphenyl derivatives at -78°C (98% yield).
Complexation with Metal Ions
The sulfur and nitrogen atoms coordinate transition metals, forming stable complexes:
| Metal Salt | Stoichiometry | Application |
|---|---|---|
| Cu(NO₃)₂ | 1:2 (M:L) | Antimicrobial agents |
| PtCl₂ | 1:1 | Anticancer candidates |
X-ray crystallography confirms octahedral geometry for Cu(II) complexes and square-planar geometry for Pt(II) derivatives .
Comparative Reactivity with Structural Analogs
The compound's reactivity differs significantly from analogs lacking the sulfanyl bridge:
| Parameter | This Compound | 4-Oxo Analog |
|---|---|---|
| EAS Rate (k, s⁻¹) | 2.4×10⁻³ | 1.1×10⁻³ |
| Hydrolysis t₁/₂ (pH 7) | 48 hr | 72 hr |
| Metal Binding Constant (log K) | 8.9 (Cu²⁺) | 6.2 (Cu²⁺) |
Key Insight: The sulfanyl group enhances electrophilicity at C5 and increases metal-binding affinity compared to oxo-containing analogs .
Scientific Research Applications
Enzyme Inhibition
Research indicates that N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibits significant enzyme inhibitory properties. Preliminary studies have shown its effectiveness against key enzymes involved in various diseases:
- Acetylcholinesterase Inhibition : This compound may serve as an inhibitor for acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibitors of this enzyme can enhance cholinergic transmission and improve cognitive functions .
- α-Glucosidase Inhibition : The compound has also been studied for its potential to inhibit α-glucosidase, an enzyme that plays a significant role in carbohydrate metabolism. This property suggests possible applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption .
Anticancer Potential
The compound's structural characteristics suggest it may have anticancer properties. Research into similar compounds has indicated that derivatives of benzothieno[2,3-d]pyrimidine can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Compounds with similar scaffolds have shown efficacy against colon and breast cancer cells . The unique structural features of N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide could enhance its activity against specific cancer types.
Synthetic Routes and Modifications
The synthesis of this compound involves several steps:
- Construction of the Benzothieno[2,3-d]pyrimidine Ring System : This is typically achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the benzyloxy group and sulfanylacetamide moiety enhances the biological activity and solubility of the compound .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide:
Mechanism of Action
- The compound’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of benzothieno-pyrimidinyl acetamide derivatives, which exhibit structural diversity based on substituents at the pyrimidine ring, aryl groups, and sulfanyl-linked acetamide side chains. Below is a comparative analysis with key analogs:
Substituent Variations and Molecular Design
Biological Activity
N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzothieno-pyrimidine core and a benzyloxy phenyl group. The molecular formula is , with a molecular weight of approximately 378.5 g/mol. The presence of sulfur in its structure suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibit various biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, related compounds have demonstrated cytotoxic effects against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines with IC50 values ranging from 1.25 to 4.34 µM .
- Tubulin Polymerization Inhibition : The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer treatment. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 2.13 ± 0.80 | |
| Cytotoxicity | SiHa | 4.34 ± 0.98 | |
| Cytotoxicity | PC-3 | 4.46 ± 0.53 | |
| Tubulin Inhibition | - | - |
Detailed Findings
- In vitro Studies : Various studies have reported that the compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal human embryonic kidney cells (HEK-293T). This selectivity is crucial for developing effective anticancer therapies.
- Molecular Docking Studies : In silico docking studies have indicated that the compound binds effectively at the colchicine-binding site of tubulin proteins, suggesting a mechanism of action that could be exploited for therapeutic purposes .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties for the compound, indicating its potential as a drug candidate .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | Thiourea, HCl/EtOH, reflux | 68–74% | |
| Sulfanyl coupling | K₂CO₃, dry acetone, RT | 70–82% | |
| Benzyloxy substitution | 4-(Benzyloxy)aniline, DMF, 60°C | 65–70% |
Advanced: How can reaction conditions be optimized to enhance yield?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading). For example, using a central composite design to maximize yield in the cyclization step by adjusting HCl concentration (0.5–2.0 M) and reflux time (4–12 hrs) .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for benzyloxy group introduction, improving regioselectivity .
- Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing side reactions .
Critical Note : Conflicting yields in literature (e.g., 68% vs. 82% for sulfanyl coupling) may arise from impurities in starting materials or unoptimized stoichiometry .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the benzyloxy proton (δ 5.0–5.2 ppm, singlet) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 506.12 (calculated for C₂₅H₂₃N₃O₂S₂) .
- IR Spectroscopy : Stretching vibrations for S–C=S (1050–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
Contradictions in activity (e.g., IC₅₀ variations) may stem from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24–72 hrs) .
- Compound purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for reproducible results .
- Solubility factors : Use of DMSO vs. aqueous buffers alters bioavailability; consider nanoformulation for consistent delivery .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Salt formation : Hydrochloride salts increase aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug design : Esterification of the acetamide group (e.g., methyl ester) enhances lipophilicity, enabling passive diffusion .
- Co-solvent systems : PEG-400/water (1:1 v/v) improves solubility without toxicity in rodent models .
Basic: What in vitro assays are used for initial biological screening?
Methodological Answer:
- Kinase inhibition : ATP-Glo assay against tyrosine kinases (e.g., EGFR, VEGFR) at 10 µM .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculation via nonlinear regression .
- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) to assess half-life (t₁/₂) .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Core modifications : Compare tetrahydrobenzothieno-pyrimidine vs. dihydro analogs to evaluate ring saturation effects on activity .
- Substituent variation : Replace benzyloxy with methoxy or nitro groups to probe electronic effects on target binding .
- Sulfanyl vs. sulfonyl : Test sulfonyl analogs to assess the role of sulfur oxidation state in potency .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Activity Trend (IC₅₀) | Reference |
|---|---|---|
| Benzyloxy → Methoxy | 2.5-fold decrease | |
| Sulfanyl → Sulfonyl | Loss of activity | |
| Tetrahydro → Dihydro | Improved selectivity |
Advanced: How to resolve low yields in the final amide coupling step?
Methodological Answer:
- Activating agents : Use HATU or EDCI/HOBt to enhance coupling efficiency (yield increase from 65% to 85%) .
- Temperature control : Conduct reactions at 0–5°C to minimize racemization of the acetamide group .
- Workup optimization : Purify via flash chromatography (silica gel, ethyl acetate/hexane) to remove unreacted aniline .
Basic: What computational tools predict binding modes?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into kinase ATP-binding pockets (PDB: 1M17) to identify key interactions (e.g., H-bonds with Glu762 in EGFR) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
